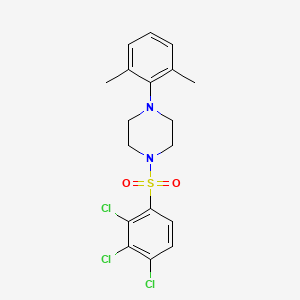

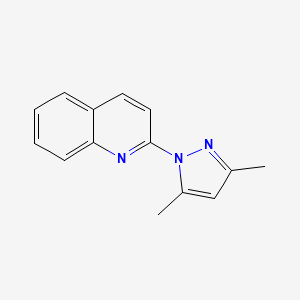

![molecular formula C23H20N6O3 B2790335 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900276-87-1](/img/structure/B2790335.png)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It has a molecular weight of 531.66 . The compound is part of a class of molecules known as hydrazones, which have been studied for their potential applications in various fields, including the extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis

The compound was characterized using various spectroscopic techniques such as infrared, mass spectra, nuclear magnetic resonance, electronic spectra, electron spin resonance, and magnetic moment measurements, as well as elemental and thermal analyses . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis

The compound has been used to prepare complexes with some transition metals, including copper (II), nickel (II), cobalt (II), manganese (II), zinc (II), palladium (II), iron (III), ruthenium (III), uranyl (VI), and titanium (IV) . The ratio between the metal ion and the ligand depends on the acidity of the metallic ions and their oxidation numbers .Physical And Chemical Properties Analysis

The compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .科学研究应用

Molecular Docking Studies

This compound has been utilized in molecular docking studies to explore its binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing a good binding score, which suggests potential as a lead compound in drug design .

Density Functional Theory (DFT) Analysis

The quantum parameters of the compound have been investigated using DFT. This analysis helps in understanding the electronic properties, such as the distribution of HOMO and LUMO orbitals, which are crucial for predicting reactivity and interaction with other molecules .

Supramolecular Chemistry

The compound has been characterized by single crystal XRD analysis, and its role in stabilizing supramolecular assemblies through various intermolecular interactions, including hydrogen bonding and π-ring interactions, has been studied .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been performed on this compound to probe the detailed intermolecular interactions. This is important for the design of new materials and pharmaceuticals .

Interaction Energy Calculations

Calculations of interaction energy have been conducted to determine the types of energies prominent in stabilizing the supramolecular assembly. This information is valuable for the synthesis of new compounds with desired properties .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its multifunctional groups enhance the aromaticity of the overall structure, making it a versatile reactant in organic synthesis .

Analgesic and Anti-inflammatory Applications

Derivatives of 4-aminoantipyrine, a related compound, have been tested for biological activities such as analgesic and anti-inflammatory effects. This suggests that our compound of interest may also be explored for similar biological applications .

Anticancer Activity

The structural features of this compound, particularly the presence of a pyrazole ring and its derivatives, have been associated with anticancer activity. Further research could investigate its efficacy against various cancer cell lines .

作用机制

未来方向

The compound and its derivatives have shown significant activity against several kinds of tumors, HIV-1 growth, hepatitis-C virus, tuberculosis mycobacterial H37 Rv., and malaria parasite . This suggests potential future directions for research into the therapeutic applications of this compound and its derivatives. Further studies could also explore its potential uses in industrial applications, given its involvement in extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-14-19(23(32)29(27(14)3)15-9-5-4-6-10-15)25-21(30)17-13-16-20(26(17)2)24-18-11-7-8-12-28(18)22(16)31/h4-13H,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZASSBTACJRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)N=C5C=CC=CN5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

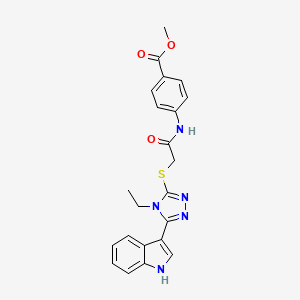

![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)

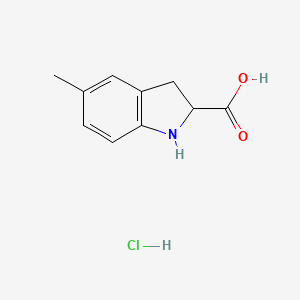

![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)

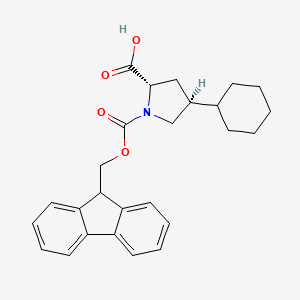

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2790259.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2790263.png)

![3,4-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2790264.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2790266.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2790268.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)